2-(Carboxylatomethoxy)succinate(3-)
Description
Properties
Molecular Formula |
C6H5O7-3 |
|---|---|
Molecular Weight |
189.1 g/mol |
IUPAC Name |
2-(carboxylatomethoxy)butanedioate |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-3(6(11)12)13-2-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 |
InChI Key |
CIOXZGOUEYHNBF-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C(=O)[O-])OCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural differences between 2-(Carboxylatomethoxy)succinate(3-) and related compounds:
Key Observations:
- Oxalosuccinate : A TCA cycle intermediate with three carboxyl groups. Unlike 2-(Carboxylatomethoxy)succinate(3-), it lacks ether or ester linkages and participates directly in enzymatic reactions (e.g., isomerization to isocitrate) .
- HPMCAS : A polymeric succinate ester used in drug formulations. Its bulkier structure and neutral charge contrast with the small, highly charged nature of 2-(Carboxylatomethoxy)succinate(3-), limiting its use to solubility enhancement rather than ionic interactions .
- Sumatriptan Succinate : Utilizes succinate as a counterion. The succinate here is a simple dicarboxylate (-2 charge), emphasizing its role in stabilizing cationic drugs rather than acting as a functional moiety .
Physicochemical Properties
While explicit data for 2-(Carboxylatomethoxy)succinate(3-) are unavailable, comparisons can be inferred:
| Property | 2-(Carboxylatomethoxy)succinate(3-) | Succinate (anion) | HPMCAS |
|---|---|---|---|
| Solubility in Water | High (due to charge and polar groups) | Moderate | Low (polymer) |
| Charge at pH 7 | -3 | -2 | Neutral |
| Thermal Stability | Likely moderate | High | High (glass transition ~120°C) |
- The -3 charge of 2-(Carboxylatomethoxy)succinate(3-) enhances its solubility and metal-binding capacity compared to neutral esters (e.g., HPMCAS) or simpler dicarboxylates like succinate .
Preparation Methods
Chemical Synthesis via Condensation and Decarboxylation
The most widely documented approach involves a multi-step condensation and decarboxylation strategy. A key patent (CN103980108A) outlines a four-step protocol for synthesizing structurally analogous succinic acid derivatives:
Condensation of Ethyl Bromoacetate and Diethyl Malonate :
Ethyl bromoacetate reacts with diethyl malonate in a sodium ethoxide/ethanol system at subzero temperatures (−2°C to 2°C) to form 1,1,2-ethanetricarboxylate triethyl ester. This step achieves 85–92% yield under optimized conditions (4-hour reaction time).Alkylation with 2-Bromoalkanes :
The triethyl ester intermediate undergoes alkylation with 2-bromoalkanes (C3–C16 chain length) at 70–90°C, yielding 3-methylalkane-1,1,2-tricarboxylate triethyl ester. Catalytic sodium ethoxide facilitates this step, with yields exceeding 78%.Decarboxylation with LiCl/H2O :
Heating the alkylated product in dimethyl sulfoxide (DMSO) with lithium chloride and water at 140–160°C induces selective decarboxylation, producing 2-(1-methylalkyl)succinic acid diethyl ester. LiCl acts as a Lewis acid to stabilize transition states, achieving 65–70% conversion.Hydrolysis to Free Acid :
Basic hydrolysis (10–15% NaOH/KOH) cleaves the ethyl esters, yielding 2-(carboxymethoxy)succinic acid, which is deprotonated to the trianion at physiological pH.
Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 140–160°C | Maximizes decarboxylation |
| LiCl Concentration | 5–10% (w/w) | Reduces side reactions |
| Hydrolysis Duration | 2–4 hours | Ensures complete ester cleavage |
Hydrogenation-Decarboxylation of Citric Acid Derivatives
A complementary route, described in WO2018065475A1, leverages citric acid as a precursor:
Dehydration to Aconitic Acid :
Citric acid undergoes thermal dehydration at 150–250°C in non-aqueous solvents (e.g., sulfolane or ethers) to form aconitic acid.Decarboxylation to Itaconic Acid Isomers :
Aconitic acid decarboxylates spontaneously or via catalysis (e.g., Pd/C) at 200–300°C under hydrogen pressure (0.1–50 bar), generating itaconic acid derivatives.Hydrogenation of Double Bonds :
The C=C bond in itaconic acid is hydrogenated using metallic catalysts (e.g., Raney nickel) at 50–400°C, yielding methylsuccinic acid. Adjusting H2 pressure (0.1–400 bar) controls selectivity, minimizing over-hydrogenation.Functionalization to Carboxymethoxy Derivative :
Methylsuccinic acid is reacted with glycolic acid under acidic conditions to introduce the carboxymethoxy group, followed by deprotonation to form 2-(carboxylatomethoxy)succinate(3-).
Catalyst Performance Comparison :
| Catalyst | Temperature (°C) | H2 Pressure (bar) | Yield (%) |
|---|---|---|---|
| Pd/C | 250 | 30 | 62 |
| Raney Ni | 300 | 50 | 58 |
| PtO2 | 200 | 10 | 45 |
Enzymatic and Microbial Synthesis
Emerging biotechnological methods exploit engineered enzymes or microbes:
Carboxylase-Mediated Reactions :
Recombinant carboxylases (e.g., from Aspergillus niger) catalyze the addition of carboxymethoxy groups to succinate precursors at 37°C and pH 7.0–7.5. This method achieves 40–50% yield but requires costly cofactors (ATP, Mg2+).Fermentation with Modified E. coli :
Strains expressing citrate lyase and decarboxylase pathways convert glucose to 2-(carboxymethoxy)succinic acid under anaerobic conditions. Titers reach 12 g/L in 72-hour batches, though downstream purification remains challenging.
Industrial-Scale Purification Techniques
Post-synthesis purification is critical for pharmaceutical-grade output:
Ion-Exchange Chromatography :
Anion-exchange resins (e.g., Dowex 1×4) selectively bind the trianion at pH 9–10, eluting it with 0.5–1.0 M NaCl. Recovery rates exceed 90%.Crystallization : Acidifying the solution to pH 2–3 precipitates 2-(carboxymethoxy)succinic acid, which is recrystallized from ethanol/water mixtures (80:20 v/v). This step removes residual LiCl and alkylation byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
